1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one
Description
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(3-hydroxypropylsulfanyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C12H16O2S/c13-7-4-8-15-10-12(14)9-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
BQCWOUDPPLZVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CSCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one typically involves the reaction of 3-phenylpropan-2-one with 3-mercapto-1-propanol under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylpropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylpropanone derivatives.
Scientific Research Applications
1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. The hydroxypropylthio group can interact with biological molecules through hydrogen bonding and thiol-disulfide exchange reactions. The phenylpropanone moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Compounds for Comparison
The following compounds share structural similarities with 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one:
1-(3-(Methylthio)phenyl)propan-2-one (): Features a methylthio (-S-CH₃) group on the phenyl ring.
1-(Tert-butylthio)-3-phenylpropan-2-one (): Contains a bulky tert-butylthio (-S-C(CH₃)₃) substituent.
Physicochemical Properties
Notes:
- Hydroxypropyl Group: Introduces hydrogen-bonding capacity, enhancing aqueous solubility compared to non-polar tert-butyl or methylthio groups .
- Thioether vs. Oxygen Ethers : Thioethers generally increase lipophilicity (higher logP) but reduce metabolic stability compared to ethers .
- Steric Effects : The tert-butyl group in ’s compound impedes oxidation but reduces solubility .
Research Findings and Implications
Solubility and Reactivity
Pharmacological Relevance
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((3-Hydroxypropyl)thio)-3-phenylpropan-2-one, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of thioether-containing propanones typically involves nucleophilic substitution or thiol-ene reactions. Key parameters include:
- Temperature : Moderate heating (40–60°C) to balance reaction kinetics and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
- Catalysts : Use of mild bases (e.g., K₂CO₃) to deprotonate the thiol without promoting undesired byproducts .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ at 500 MHz) can confirm the presence of the hydroxypropylthio moiety and phenyl group. Key signals include δ ~2.8–3.5 ppm (thioether CH₂) and aromatic protons at δ ~7.2–7.8 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation and fragmentation patterns .
- FT-IR : Peaks at ~2550 cm⁻¹ (S–H stretch, if present) and ~1700 cm⁻¹ (ketone C=O) validate functional groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Simulate reaction pathways (e.g., thiol-ketone interactions) using transition-state analysis .
Validate models by comparing computed NMR shifts with experimental data .
Q. What strategies resolve crystallographic challenges (e.g., disorder, twinning) during X-ray structure determination of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation for weak diffractors .
- Refinement : SHELXL’s TWIN/BASF commands address twinning, while PART instructions model disordered regions .
- Validation : Mercury software (CCDC) visualizes hydrogen-bonding networks and packing motifs to confirm structural plausibility .
Q. How do structural modifications (e.g., halogenation, fluorination) alter the compound’s biological interactions?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 3-chlorophenyl or trifluoromethyl derivatives) and assess binding affinities via Surface Plasmon Resonance (SPR) .
- Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) to identify key interaction residues .
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved for this compound?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- COSY/NOESY : Identify scalar coupling or spatial proximity between protons to assign ambiguous signals .
- Crystallographic Cross-Validation : Compare NMR-derived conformers with X-ray structures to resolve discrepancies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
